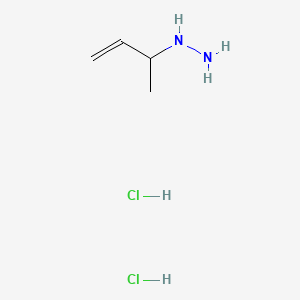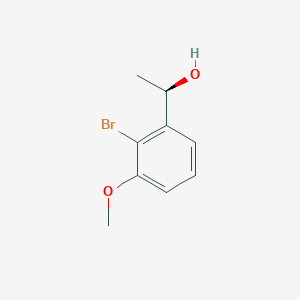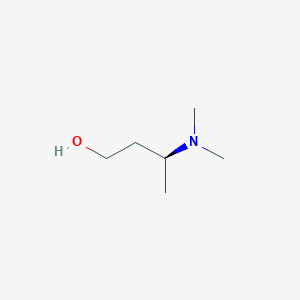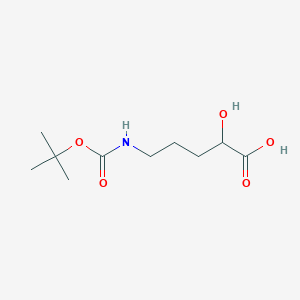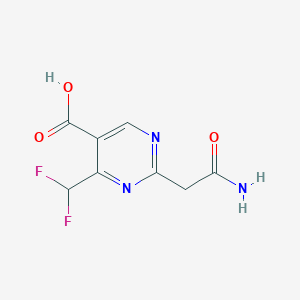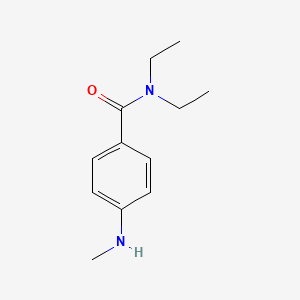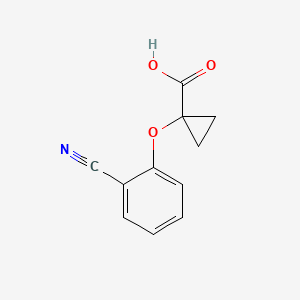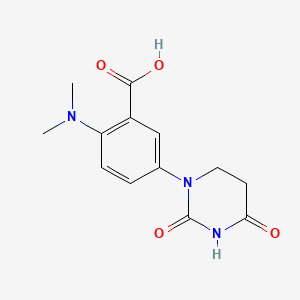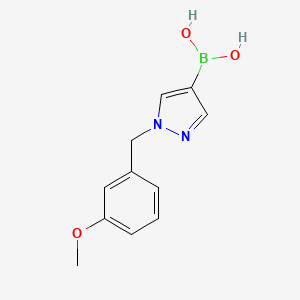
(1-(3-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methoxyphenylmethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrazole ring with a methoxyphenylmethyl halide under basic conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for {1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of {1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring can interact with various biological targets, influencing pathways involved in inflammation, cancer, and other diseases.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the pyrazole ring.
4-Methoxyphenylboronic acid: Similar in structure but with the methoxy group in a different position.
3-Fluorophenylboronic acid: Similar boronic acid functionality but with a fluorine substituent instead of a methoxy group.
Uniqueness
{1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid is unique due to the presence of both the pyrazole ring and the methoxyphenylmethyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
属性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC 名称 |
[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8,15-16H,7H2,1H3 |
InChI 键 |
CUFGOCSXWUOYCK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)CC2=CC(=CC=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


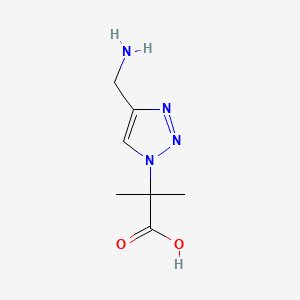
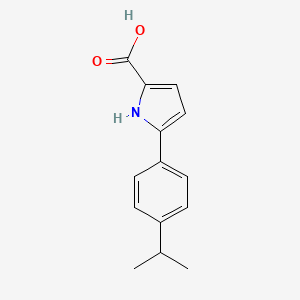
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)
